Torin 2

Catalog No.
S545604
CAS No.
1223001-51-1
M.F
C24H15F3N4O
M. Wt
432.4062
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torin 2

CAS Number

1223001-51-1

Product Name

Torin 2

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one

Molecular Formula

C24H15F3N4O

Molecular Weight

432.4062

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30)

InChI Key

GUXXEUUYCAYESJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Torin-2; Torin2; Torin 2.

Description

The exact mass of the compound Torin 2 is 432.1198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Autophagy Induction:

  • Torin 2 is known to be a potent inhibitor of mTOR (mammalian target of rapamycin), a protein complex that regulates cell growth and proliferation. By inhibiting mTOR, Torin 2 can trigger autophagy, a cellular recycling process where damaged or unnecessary components are broken down and reused. This makes Torin 2 a valuable tool for researchers studying autophagy and its role in various biological functions.

Cancer Research:

  • Due to its ability to influence cell growth and autophagy, Torin 2 is being investigated in the field of cancer research. Some studies suggest that Torin 2 may have anti-tumor properties by promoting autophagy-dependent cell death in cancer cells. Further research is needed to determine the potential therapeutic applications of Torin 2 in cancer treatment.

Neurodegenerative Diseases:

  • Autophagy dysfunction is implicated in the development of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research is underway to explore whether Torin 2, through its ability to induce autophagy, could offer neuroprotective benefits or serve as a potential therapeutic strategy for these diseases.

Other Areas of Research:

  • Scientific investigation into Torin 2 extends to other areas such as aging, mitochondrial function, and immune regulation. More research is required to fully understand the potential impact of Torin 2 in these fields.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Exact Mass

432.1198

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Torin 2

Dates

Modify: 2023-08-15
1: Wang C, Wang X, Su Z, Fei H, Liu X, Pan Q. The novel mTOR inhibitor Torin-2 induces autophagy and downregulates the expression of UHRF1 to suppress hepatocarcinoma cell growth. Oncol Rep. 2015 Oct;34(4):1708-16. doi: 10.3892/or.2015.4146. Epub 2015 Jul 23. PubMed PMID: 26239364.
2: Cobbold SA, Chua HH, Nijagal B, Creek DJ, Ralph SA, McConville MJ. Metabolic Dysregulation Induced in Plasmodium falciparum by Dihydroartemisinin and Other Front-Line Antimalarial Drugs. J Infect Dis. 2016 Jan 15;213(2):276-86. doi: 10.1093/infdis/jiv372. Epub 2015 Jul 6. PubMed PMID: 26150544.
3: Kumar S, Kumari R, Pandey R. New insight-guided approaches to detect, cure, prevent and eliminate malaria. Protoplasma. 2015 May;252(3):717-53. doi: 10.1007/s00709-014-0697-x. Epub 2014 Oct 17. Review. PubMed PMID: 25323622.
4: Simioni C, Cani A, Martelli AM, Zauli G, Tabellini G, McCubrey J, Capitani S, Neri LM. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation. Oncotarget. 2014 Oct 30;5(20):10034-47. PubMed PMID: 25296981; PubMed Central PMCID: PMC4259403.
5: Zullo AJ, Jurcic Smith KL, Lee S. Mammalian target of Rapamycin inhibition and mycobacterial survival are uncoupled in murine macrophages. BMC Biochem. 2014 Feb 14;15:4. doi: 10.1186/1471-2091-15-4. PubMed PMID: 24528777; PubMed Central PMCID: PMC3937017.
6: Sun W, Tanaka TQ, Magle CT, Huang W, Southall N, Huang R, Dehdashti SJ, McKew JC, Williamson KC, Zheng W. Chemical signatures and new drug targets for gametocytocidal drug development. Sci Rep. 2014 Jan 17;4:3743. doi: 10.1038/srep03743. PubMed PMID: 24434750; PubMed Central PMCID: PMC3894558.

Explore Compound Types